molecular formula C21H21N3O B4022742 N,N-dimethyl-3-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]acrylamide

N,N-dimethyl-3-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]acrylamide

Cat. No. B4022742
M. Wt: 331.4 g/mol
InChI Key: SERQFQVQFMXLFY-YPKPFQOOSA-N
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Description

Synthesis Analysis

The synthesis of N,N-dimethyl-3-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]acrylamide involves the condensation of specific precursors under controlled conditions. A closely related compound, 2-cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide, was synthesized from the condensation of 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde and 2-cyanoacetamide in boiling ethanol under basic condition, achieving a 90% yield, demonstrating the feasibility of synthesizing complex acrylamide derivatives through condensation reactions (Kariuki et al., 2022).

Molecular Structure Analysis

The molecular structure of related compounds, such as antipyrine derivatives, has been determined through X-ray crystallography, highlighting the significance of hydrogen bonds and π-interactions in stabilizing their structures. These studies provide a framework for understanding the molecular structure of N,N-dimethyl-3-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]acrylamide (Saeed et al., 2020).

Chemical Reactions and Properties

N,N-dimethyl-3-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]acrylamide participates in various chemical reactions, including polymerization and the formation of complexes with metals. For instance, the synthesis of polymers through the reaction of functional acrylamides with initiators like AIBN has been documented, indicating the reactive nature of acrylamide derivatives in forming polymeric materials (Ling et al., 1999).

Physical Properties Analysis

The physical properties of compounds structurally similar to N,N-dimethyl-3-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]acrylamide, such as their melting points, solubility, and crystal structures, have been extensively studied. These properties are crucial for understanding the compound's behavior under different conditions and its potential applications (Aydın & Dağci, 2012).

Chemical Properties Analysis

The chemical properties of N,N-dimethyl-3-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]acrylamide can be inferred from studies on related compounds, focusing on their reactivity, stability, and interaction with various reagents. For example, the reactivity of acrylamide derivatives with different monomers and their copolymerization parameters offer insights into the chemical behavior of these compounds (El-hamouly et al., 1994).

properties

IUPAC Name

(Z)-N,N-dimethyl-3-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O/c1-16-9-11-17(12-10-16)21-18(13-14-20(25)23(2)3)15-24(22-21)19-7-5-4-6-8-19/h4-15H,1-3H3/b14-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SERQFQVQFMXLFY-YPKPFQOOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C=C2C=CC(=O)N(C)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C2=NN(C=C2/C=C\C(=O)N(C)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-N,N-dimethyl-3-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]prop-2-enamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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